3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester

説明

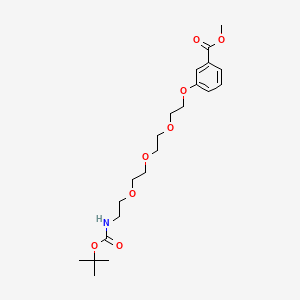

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is a synthetic organic compound used primarily in proteomics research. It is characterized by its complex structure, which includes a benzoic acid methyl ester moiety linked to a trioxaundecanoxy chain with a Boc-protected amino group. This compound is notable for its solubility in organic solvents such as chloroform, dimethylformamide, dimethyl sulfoxide, and ethanol .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester typically involves multiple steps:

Formation of the Trioxaundecanoxy Chain: The trioxaundecanoxy chain is synthesized through the reaction of polyethylene glycol with appropriate halides under basic conditions.

Attachment of the Boc-Protected Amino Group: The Boc-protected amino group is introduced via nucleophilic substitution reactions, often using tert-butyl carbamate as the Boc-protecting agent.

Coupling with Benzoic Acid Methyl Ester: The final step involves esterification or etherification reactions to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up using batch or continuous flow reactors. Reaction conditions are optimized for yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc-protected amino group can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the ester or ether linkages.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

Hydrolysis: Benzoic acid derivatives.

Deprotection: Free amine derivatives.

Substitution: Various substituted benzoic acid esters or ethers.

科学的研究の応用

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is used in several scientific research fields:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of protein-ligand interactions due to its ability to form stable complexes with proteins.

Industry: Used in the development of novel materials with specific functional properties.

作用機序

The mechanism by which 3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester exerts its effects is largely dependent on its interaction with biological molecules. The Boc-protected amino group can be deprotected to reveal a reactive amine, which can then form covalent bonds with target molecules. The trioxaundecanoxy chain provides flexibility and solubility, facilitating interactions with various molecular targets.

類似化合物との比較

Similar Compounds

3-(11-Amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester: Lacks the Boc-protecting group, making it more reactive.

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Ethyl Ester: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid: The free acid form, which is more polar and less soluble in organic solvents.

Uniqueness

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester is unique due to its combination of a Boc-protected amino group and a trioxaundecanoxy chain, which provides a balance of reactivity and solubility. This makes it particularly useful in applications requiring controlled reactivity and stability.

生物活性

3-(11-Boc-amino-3,6,9-trioxaundecanoxy)benzoic Acid Methyl Ester (CAS No. 1076199-20-6) is a synthetic organic compound notable for its complex structure, which includes a benzoic acid moiety linked to a long-chain amino ether. This compound is primarily utilized in proteomics research and has garnered attention due to its potential biological activities.

- Molecular Formula : C21H33NO8

- Molecular Weight : 427.49 g/mol

- Solubility : Soluble in organic solvents such as chloroform, dimethylformamide, and dimethyl sulfoxide .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Trioxaundecanoxy Chain : This is achieved by reacting polyethylene glycol with appropriate halides under basic conditions.

- Attachment of the Boc-Protected Amino Group : The Boc-protected amino group is introduced via nucleophilic substitution reactions using tert-butyl carbamate.

- Coupling with Benzoic Acid Methyl Ester : The final step involves esterification or etherification to couple the trioxaundecanoxy chain with the benzoic acid methyl ester moiety.

Potential Biological Effects

- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties. The presence of the amino group in this compound suggests potential interactions with biological targets that could lead to antimicrobial effects.

- Protein-Ligand Interactions : The compound's ability to form stable complexes with proteins makes it a candidate for studying protein-ligand interactions, crucial in drug design and development .

- Modulation of Protein Degradation Pathways : Research indicates that benzoic acid derivatives can enhance the activity of protein degradation pathways such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway. Although direct evidence for this compound is lacking, its structural similarities to active derivatives suggest potential for similar biological roles .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(11-hydroxyundecyloxy)benzoic Acid | Lacks Boc protection; shorter chain | More polar due to hydroxyl group |

| 4-(11-Boc-amino-3,6-dioxaundecanoyl)benzoic Acid | Contains dioxane instead of trioxane | Potentially different solubility properties |

| 4-(11-amino-3,6-dioxaundecanoyl)benzoic Acid | No Boc protection; dioxane structure | Increased reactivity due to unprotected amine |

This table illustrates how the Boc protection and long-chain ether influence solubility and reactivity profiles compared to other compounds.

Case Studies and Research Findings

- Study on Benzoic Acid Derivatives : A study highlighted that certain benzoic acid derivatives promote protein degradation pathways. While direct data on our compound is not available, it underscores the potential biological relevance of similar structures .

- In Silico Studies : Computational modeling has suggested that compounds with similar backbones could serve as effective modulators in proteostasis networks, hinting at therapeutic applications for this compound .

特性

IUPAC Name |

methyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33NO8/c1-21(2,3)30-20(24)22-8-9-26-10-11-27-12-13-28-14-15-29-18-7-5-6-17(16-18)19(23)25-4/h5-7,16H,8-15H2,1-4H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKVHJVCFZYPLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOC1=CC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701132794 | |

| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-20-6 | |

| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 13-[3-(methoxycarbonyl)phenoxy]-5,8,11-trioxa-2-azatridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701132794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。